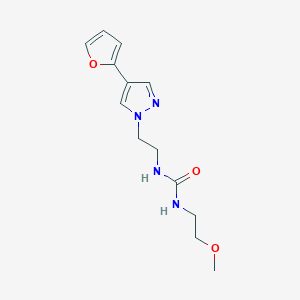

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea

Description

This compound is a urea derivative featuring a pyrazole ring substituted with a furan-2-yl group at the 4-position and a 2-methoxyethyl group at the urea nitrogen. Its molecular architecture combines hydrogen-bonding capabilities (urea moiety) with heterocyclic aromaticity (furan and pyrazole), making it a candidate for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-19-8-5-15-13(18)14-4-6-17-10-11(9-16-17)12-3-2-7-20-12/h2-3,7,9-10H,4-6,8H2,1H3,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNONRXNRZFOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCCN1C=C(C=N1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives and catalysts.

Formation of the urea moiety: The final step involves the reaction of the intermediate compound with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce pyrazolines.

Scientific Research Applications

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural product analogs and other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the urea moiety can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features

- Furan vs. Furan rings are prone to oxidative metabolism, which may influence bioavailability .

- Urea vs. Propanamide Linkage : The urea group (present in the target and MK13) provides strong hydrogen-bonding capacity, enhancing target binding affinity compared to the amide in BI81820 .

Physicochemical Properties

| Property | Target Compound | MK13 | BI81820 | Compound 34 |

|---|---|---|---|---|

| Molecular Weight | ~330–350 g/mol* | 338.39 g/mol | 339.39 g/mol | 394.21 g/mol |

| LogP (Predicted) | ~1.5–2.5* | ~2.8 | ~2.3 | ~3.1 |

| Melting Point | Not reported | Not reported | Not reported | 247–249°C |

| Water Solubility | Moderate (methoxyethyl enhances solubility) | Low (lipophilic dimethoxyphenyl) | Moderate (propanamide) | Low (benzoyl group) |

*Estimated based on structural analogs.

- The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to MK13’s dimethoxyphenyl or Compound 34’s benzoyl group .

Biological Activity

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a furan ring, a pyrazole moiety, and a urea functional group, which contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea can be represented as follows:

This structure includes:

- Furan ring : Contributes to the compound's reactivity and biological interactions.

- Pyrazole moiety : Known for its diverse pharmacological profiles, including antimicrobial and antitumor activities.

- Urea group : Enhances solubility and biological compatibility.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been shown to possess broad-spectrum antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus . The presence of the furan ring in this compound may enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | Target Pathogens | Activity Type |

|---|---|---|

| Pyrazole Derivative A | E. coli, S. aureus | Bactericidal |

| Pyrazole Derivative B | Salmonella typhi | Bacteriostatic |

| 1-(2-Carbamoylguanidino)(furan-2-ylmethyl)urea | Broad spectrum (except Bacillus subtilis) | Bactericidal/Bacteriostatic |

Antitumor Activity

The antitumor potential of pyrazole derivatives is well-documented, with studies showing that modifications in the structure can lead to enhanced efficacy against various cancer cell lines . For example, compounds similar to 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea have demonstrated significant inhibition of tumor growth in vitro.

Case Study: Antitumor Effects

A study on a related pyrazole derivative showed:

- GI50 (Growth Inhibition 50%) values : Indicating effective concentration levels for inhibiting cancer cell proliferation.

- Selective cytotoxicity : Targeting specific cancer cell lines while sparing normal cells.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Pyrazole derivatives often inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Immune Response : Certain derivatives may enhance immune responses against pathogens or tumors through cytokine modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.